molecular formula C10H10O3 B11910002 2-Benzo[1,3]dioxol-5-yl-propionaldehyde

2-Benzo[1,3]dioxol-5-yl-propionaldehyde

Cat. No.: B11910002
M. Wt: 178.18 g/mol
InChI Key: BDZRBKJYISTLQO-UHFFFAOYSA-N
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Description

Contextualization within the Benzoresearchgate.netfrontiersin.orgdioxole Chemical Class

The foundational structure of this compound is 1,3-benzodioxole (B145889), a heterocyclic organic compound where a benzene (B151609) ring is fused to a five-membered dioxole ring. researchgate.netnih.gov This parent molecule, also known as methylenedioxybenzene, is a colorless liquid at room temperature. researchgate.netnih.gov The 1,3-benzodioxole moiety is a key structural feature in numerous naturally occurring and synthetic compounds.

The presence of the electron-rich dioxole ring, with its two oxygen atoms, imparts unique chemical properties to the aromatic system, facilitating electrophilic substitution reactions. researchgate.net This reactivity makes 1,3-benzodioxole and its derivatives valuable precursors and intermediates in diverse chemical syntheses. researchgate.net Many compounds containing the methylenedioxyphenyl group are found to be bioactive and are utilized in the development of pharmaceuticals and pesticides. nih.gov For example, derivatives of 1,3-benzodioxole have been investigated for their potential anti-inflammatory, neuroprotective, and antitumor activities. researchgate.net The class is also significant in the fragrance and flavor industry, where these compounds contribute to unique aromatic profiles. researchgate.net

2-Benzo researchgate.netfrontiersin.orgdioxol-5-yl-propionaldehyde is a derivative where a propionaldehyde (B47417) side chain is attached to the 5-position of the benzodioxole ring system. This substitution combines the characteristic properties of the benzodioxole core with the synthetic versatility of the aldehyde functional group.

Significance of the Propionaldehyde Functional Group in Organic Synthesis

The propionaldehyde (propanal) functional group, with the chemical formula -CH₂CH₂CHO, is a three-carbon aldehyde that serves as a highly versatile building block in organic synthesis. frontiersin.orgresearchgate.net Its significance stems from the reactivity of the carbonyl group (C=O), which is highly susceptible to nucleophilic attack. nih.gov This reactivity allows for a wide array of chemical transformations.

Key reactions involving the propionaldehyde group include:

Nucleophilic Addition: The electrophilic carbonyl carbon readily reacts with nucleophiles, leading to the formation of alcohols and other derivatives. nih.gov

Aldol (B89426) Condensation: As the simplest aldehyde with a prochiral methylene (B1212753) group, propionaldehyde can undergo aldol condensation reactions. researchgate.netnih.gov This process forms new carbon-carbon bonds, enabling the construction of more complex molecular skeletons, such as β-hydroxy aldehydes, which can be further dehydrated to α,β-unsaturated aldehydes. nih.gov

Oxidation and Reduction: The aldehyde group can be easily oxidized to a carboxylic acid (propanoic acid) or reduced to a primary alcohol (n-propanol). researchgate.net

Reductive Amination: This reaction transforms the aldehyde into an amine (propanamine). frontiersin.org

Industrially, propionaldehyde is a precursor to trimethylolethane, an important intermediate in the production of alkyd resins, and is used in the synthesis of various common aroma compounds. frontiersin.orgresearchgate.net The presence of this functional group in 2-Benzo researchgate.netfrontiersin.orgdioxol-5-yl-propionaldehyde provides a reactive site for chemists to elaborate the structure, attaching other molecular fragments or converting it into different functional groups to build more complex target molecules.

Overview of Academic Research Trajectories for the Compound

While extensive academic literature focusing specifically on 2-Benzo researchgate.netfrontiersin.orgdioxol-5-yl-propionaldehyde is not abundant, its importance is inferred from the broad research interest in its constituent parts: the 1,3-benzodioxole core and the propionaldehyde side chain. The compound primarily serves as an intermediate in the synthesis of more complex molecules, and research often focuses on these final products rather than the starting aldehyde itself.

Research involving the 1,3-benzodioxole scaffold is widespread, with studies exploring the synthesis of derivatives for various applications, including:

Pharmaceuticals: Scientists have synthesized series of 1,3-benzodioxole derivatives to evaluate their antitumor, antibacterial, and enzyme-inhibiting activities. nih.govprepchem.comnih.govresearchgate.net For instance, derivatives have been designed as auxin receptor agonists to promote root growth in plants and as inhibitors of cyclooxygenase (COX) enzymes. nih.govresearchgate.net

Fragrance and Agrochemicals: The related compound α-methyl-1,3-benzodioxole-5-propionaldehyde (Helional) is a well-known fragrance ingredient. sigmaaldrich.comnist.gov Research in this area focuses on synthesizing new derivatives with desirable olfactory properties.

The synthetic utility of 2-Benzo researchgate.netfrontiersin.orgdioxol-5-yl-propionaldehyde is evident in its potential to be transformed into a variety of other compounds. For example, it can be a precursor to the corresponding alcohol, 1-(1,3-benzodioxol-5-yl)propan-1-ol, or acid, 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid, both of which are documented chemical entities. nih.govsigmaaldrich.com Patents have been filed for synthetic methods involving related structures, such as the synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol, highlighting the industrial relevance of this chemical family. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)propanal

InChI

InChI=1S/C10H10O3/c1-7(5-11)8-2-3-9-10(4-8)13-6-12-9/h2-5,7H,6H2,1H3

InChI Key

BDZRBKJYISTLQO-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

Synthetic Methodologies and Catalytic Route Optimization for 2 Benzo 1 2 Dioxol 5 Yl Propionaldehyde

Established and Novel Synthetic Approaches

The creation of 2-Benzo mdpi.comresearchgate.netdioxol-5-yl-propionaldehyde and its analogs relies on a foundation of classic and contemporary organic reactions. These methods, ranging from formylation to transition metal-catalyzed couplings, provide chemists with a versatile toolkit for accessing this important molecule.

Formylation Strategies from Relevant Phenolic Precursors

Formylation reactions, which introduce a formyl group (-CHO) onto an aromatic ring, are a cornerstone of aldehyde synthesis. wikipedia.org These reactions are a type of electrophilic aromatic substitution and are particularly effective with electron-rich starting materials like phenols. wikipedia.org

One prominent method is the Vilsmeier-Haack reaction . This reaction utilizes a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate a Vilsmeier reagent, a chloroiminium ion. wikipedia.orgijpcbs.comjk-sci.comchemistrysteps.com This electrophilic species then reacts with an electron-rich aromatic compound. wikipedia.orgjk-sci.comyoutube.com The resulting iminium ion is subsequently hydrolyzed to yield the desired aryl aldehyde. wikipedia.orgjk-sci.comyoutube.com For the synthesis of 2-Benzo mdpi.comresearchgate.netdioxol-5-yl-propionaldehyde, a suitable phenolic precursor derived from safrole or isosafrole would be required. The reaction is regioselective, with substitution typically occurring at the position that is less sterically hindered. youtube.com

Another relevant formylation method is the Gattermann reaction . This reaction employs a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org A significant modification of this reaction replaces the highly toxic gaseous HCN with the solid zinc cyanide (Zn(CN)₂), which reacts with HCl in situ to generate the necessary HCN. wikipedia.org The Gattermann-Koch reaction is a variant that uses carbon monoxide (CO) and HCl, but it is not suitable for phenol (B47542) and phenol ether substrates. wikipedia.orgbyjus.com The mechanism involves the generation of an electrophile, which is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution. byjus.comyoutube.com

Utilization of Diels-Alder Reactions in Benzomdpi.comresearchgate.netdioxole Ring Construction

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile, which is typically an alkene or alkyne. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com The reaction proceeds in a concerted fashion and allows for excellent control over stereochemistry. wikipedia.org

In the context of synthesizing the benzo mdpi.comresearchgate.netdioxole ring system, a hetero-Diels-Alder reaction could be employed. This variation involves a diene or dienophile containing a heteroatom, such as oxygen. sigmaaldrich.com By carefully selecting the diene and dienophile, it is possible to construct the heterocyclic portion of the benzodioxole ring. The versatility of the Diels-Alder reaction has been demonstrated in the total synthesis of complex natural products, highlighting its potential for constructing key structural motifs. wikipedia.orgmasterorganicchemistry.com

Electrophilic Aromatic Substitution for Aldehyde Introduction to the Aromatic Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class in which an atom, usually hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.orgmasterorganicchemistry.com This process is central to the functionalization of aromatic compounds. The reaction mechanism proceeds in two steps: the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (also known as an arenium ion or sigma complex), followed by deprotonation to restore aromaticity. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Several named reactions fall under the umbrella of electrophilic aromatic substitution and are relevant for introducing an aldehyde group. As previously discussed, the Gattermann and Gattermann-Koch reactions are classic examples of formylation via electrophilic attack. wikipedia.orgbyjus.comyoutube.com Another important reaction is the Friedel-Crafts acylation . organic-chemistry.orgkhanacademy.org In this reaction, an acyl group is introduced onto an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride. wikipedia.orgorganic-chemistry.org While this reaction typically produces ketones, subsequent reduction of the ketone can yield the corresponding alkane. To obtain an aldehyde, specific reagents and conditions are necessary to prevent over-reduction. The Friedel-Crafts reaction is particularly useful because the acylated product is deactivated, preventing further substitution. organic-chemistry.org

The reactivity of the aromatic ring in electrophilic substitution is heavily influenced by the substituents already present. wikipedia.org Electron-donating groups activate the ring, making it more nucleophilic and increasing the reaction rate, while electron-withdrawing groups have the opposite effect. wikipedia.org For the benzo mdpi.comresearchgate.netdioxole system, the dioxole ring is generally considered to be electron-donating, thus activating the aromatic ring towards electrophilic attack.

Cross-Aldol Condensation Reactions in the Synthesis of Analogs

Crossed or mixed aldol (B89426) condensations are valuable reactions for forming carbon-carbon bonds and synthesizing larger molecules from smaller carbonyl compounds. libretexts.orglibretexts.org These reactions involve the condensation of two different carbonyl reactants. libretexts.org However, if both reactants have α-hydrogens, a mixture of four different products can be formed, making purification difficult. chemistrysteps.com

To achieve a selective crossed aldol condensation, one of the carbonyl compounds should ideally lack α-hydrogens, preventing it from forming an enolate and acting only as the electrophilic acceptor. libretexts.orgchemistrysteps.com Aromatic aldehydes, such as benzaldehyde, are common examples of such reactants. chemistrysteps.com The reaction between a ketone and an aromatic aldehyde is known as the Claisen-Schmidt condensation . libretexts.orgmasterorganicchemistry.com

In the synthesis of analogs of 2-Benzo mdpi.comresearchgate.netdioxol-5-yl-propionaldehyde, a crossed aldol reaction could be employed by reacting a suitable derivative of piperonal (B3395001) (3,4-methylenedioxybenzaldehyde) with a simple aldehyde or ketone. By carefully controlling the reaction conditions, such as the order of addition of reagents, self-condensation of the enolizable partner can be minimized. chemistrysteps.com For instance, adding the enolizable aldehyde dropwise to a mixture of the non-enolizable aldehyde and base ensures that the concentration of the enolate remains low, favoring the crossed product. chemistrysteps.com

Hydrodechlorination of Halogenated Precursors for Target Compound Formation

Hydrodechlorination is a catalytic process that involves the removal of a chlorine atom from an organic molecule and its replacement with a hydrogen atom. This reaction is a type of hydrogenolysis and is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source.

While direct search results for the specific hydrodechlorination of a halogenated precursor to 2-Benzo mdpi.comresearchgate.netdioxol-5-yl-propionaldehyde are not prevalent, this method is a well-established transformation in organic synthesis. The general principle would involve the synthesis of a chlorinated precursor, where a chlorine atom is strategically placed on the propyl side chain. Subsequent catalytic hydrodechlorination would then yield the final target compound. The success of this approach would depend on the selective synthesis of the required halogenated intermediate.

Acylation of 1,3-Benzodioxole (B145889) and Subsequent Transformative Pathways

The acylation of 1,3-benzodioxole is a key step in the synthesis of various important industrial compounds, including fragrances like 2-Benzo mdpi.comresearchgate.netdioxol-5-yl-propionaldehyde. mdpi.com This reaction, a type of Friedel-Crafts acylation, introduces an acyl group onto the aromatic ring of the 1,3-benzodioxole molecule. mdpi.commdma.ch

Recent research has focused on optimizing this acylation process. One study investigated the continuous acylation of 1,3-benzodioxole using a recyclable heterogeneous catalyst. mdpi.comresearchgate.netvapourtec.com At 100°C, a 73% conversion rate with 62% selectivity for the desired acylated product was achieved within 30 minutes. mdpi.comresearchgate.netvapourtec.com The reaction demonstrated excellent stability and selectivity over a 6-hour continuous run. mdpi.comresearchgate.netvapourtec.com Various metal salts have been explored as catalysts, with Zn-Aquivion showing promising results in batch reactions, achieving a 59% conversion with 34% selectivity. mdpi.com

The choice of acylating agent and reaction conditions can influence the outcome. Propionic anhydride and propionic acid with polyphosphoric acid (PPA) have been used as acylating agents to produce 1-(benzo[d] mdpi.comresearchgate.netdioxol-5-yl)propan-1-one. mdpi.commdma.ch This ketone can then be further transformed through subsequent reaction pathways to yield the target aldehyde. The use of heterogeneous catalysts is advantageous as they can be easily separated and recycled, making the process more sustainable. mdpi.comvapourtec.com

Interactive Data Table: Catalytic Acylation of 1,3-Benzodioxole

CatalystAcylating AgentTemperature (°C)Conversion Rate (%)Selectivity (%)Reaction Time
Heterogeneous Acidic CatalystPropionic Anhydride100736230 min
Zn-AquivionNot SpecifiedNot Specified5934Not Specified
Zn-AquivionNot SpecifiedNot Specified3141Not Specified
Aquivion SO₃HPropionic Anhydride120--1 hour

Cannizzarro Reaction and Its Implications for Aldehyde Functional Group Transformations

The Cannizzaro reaction, discovered by Stanislao Cannizzaro, is a base-induced disproportionation reaction of two molecules of a non-enolizable aldehyde. wikipedia.org This reaction yields a primary alcohol and a carboxylic acid. wikipedia.org Specifically, aldehydes lacking an α-hydrogen undergo this self-oxidation and reduction process when treated with a concentrated base. quora.comncert.nic.in

For aldehydes like 2-Benzo quora.comncert.nic.indioxol-5-yl-propionaldehyde, which possesses an α-hydrogen, the Cannizzaro reaction is not a typical pathway. However, understanding its principles is crucial for comprehending aldehyde chemistry. The reaction mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. wikipedia.org This intermediate then transfers a hydride ion to a second aldehyde molecule, resulting in one oxidized (carboxylic acid) and one reduced (alcohol) product. wikipedia.org

While not directly applicable to 2-Benzo quora.comncert.nic.indioxol-5-yl-propionaldehyde itself due to the presence of an enolizable proton, the principles of hydride transfer and disproportionation are fundamental in organic chemistry. Variations of this reaction, such as the crossed-Cannizzaro reaction, can be synthetically useful. In a crossed-Cannizzaro reaction, a non-enolizable aldehyde is reacted with a more reactive aldehyde, like formaldehyde, which is preferentially oxidized, leading to the reduction of the other aldehyde. nih.gov

Enantioselective Synthesis of 2-Benzoquora.comncert.nic.indioxol-5-yl-propionaldehyde and Related Chiral Analogues

The presence of a chiral center in 2-Benzo quora.comncert.nic.indioxol-5-yl-propionaldehyde necessitates enantioselective synthetic methods to obtain a single, desired enantiomer. Such methods are critical in the pharmaceutical and fine chemical industries where the biological activity of a molecule is often dependent on its stereochemistry.

Diastereomeric Resolution Techniques for Enantiomer Enrichment

One of the most established methods for separating enantiomers is through diastereomeric resolution. wikipedia.org This technique involves reacting the racemic aldehyde with a chiral resolving agent to form a pair of diastereomers. wikipedia.orglibretexts.org These diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. wikipedia.orgnih.gov

Commonly used chiral resolving agents for aldehydes include chiral amines or hydrazines, which form diastereomeric imines or hydrazones. After separation, the individual diastereomers can be hydrolyzed to yield the enantiomerically pure aldehydes.

Table 1: Common Chiral Resolving Agents for Aldehydes

Resolving AgentType of Derivative
(R)- or (S)-1-PhenylethylamineImine
(R)- or (S)-1-(1-Naphthyl)ethylamineImine
Chiral HydrazinesHydrazone
Chiral Amino AlcoholsOxazolidine

The efficiency of the resolution depends on the successful formation and separation of the diastereomers, which can sometimes be a trial-and-error process to find the optimal resolving agent and crystallization conditions.

Asymmetric Catalysis in the Derivatization of Propionaldehyde (B47417) Moiety

Asymmetric catalysis offers a more direct and atom-economical approach to enantioselective synthesis. This method employs a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. For the synthesis of chiral aldehydes, various asymmetric catalytic reactions can be utilized.

For instance, the asymmetric hydroformylation of a suitable alkene precursor using a chiral transition metal catalyst (e.g., rhodium or palladium complexes with chiral phosphine (B1218219) ligands) can introduce the aldehyde functionality with high enantioselectivity. Another approach involves the asymmetric oxidation of a corresponding chiral alcohol.

Furthermore, asymmetric aldol reactions, catalyzed by chiral organocatalysts like proline derivatives, can be employed to construct the chiral center. mdpi.com In the context of the propionaldehyde moiety, asymmetric conjugate addition reactions to α,β-unsaturated systems can also be a powerful tool for establishing the stereocenter. researchgate.net

Table 2: Examples of Asymmetric Catalytic Reactions for Chiral Aldehyde Synthesis

Reaction TypeCatalyst TypePrecursor Type
Asymmetric HydroformylationChiral Rhodium/Palladium ComplexAlkene
Asymmetric OxidationChiral Oxidant/CatalystChiral Alcohol
Asymmetric Aldol ReactionChiral Organocatalyst (e.g., Proline)Ketone/Aldehyde
Asymmetric Conjugate AdditionChiral Catalystα,β-Unsaturated Compound

Investigations into Crystallization-Induced Diastereoisomer Transformations

Crystallization-induced diastereomer transformation (CIDT) is a powerful technique that can theoretically provide a 100% yield of the desired diastereomer. researchgate.net This process combines the principles of diastereomeric resolution with in-situ racemization or epimerization of the undesired diastereomer in solution. rsc.org

In a typical CIDT process, a racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomers. Under conditions where the two diastereomers can interconvert in solution (e.g., through a reversible reaction or catalysis), the less soluble diastereomer will selectively crystallize out of solution. acs.org According to Le Chatelier's principle, this selective removal of one diastereomer from the equilibrium will drive the conversion of the more soluble diastereomer into the less soluble one, eventually leading to a high yield of the desired solid diastereomer. acs.org

For this technique to be successful, the diastereomers must be able to equilibrate in the solution phase, and one diastereomer must be significantly less soluble than the other. researchgate.net The development of CIDT processes requires careful optimization of solvent, temperature, and catalyst (if needed for epimerization). rsc.org

Strategic Identification and Sourcing of Chemical Precursors in Complex Syntheses

The synthesis of a complex molecule like 2-Benzo quora.comncert.nic.indioxol-5-yl-propionaldehyde relies on the availability of suitable starting materials. The strategic selection of precursors is guided by factors such as cost, availability, and the efficiency of the synthetic route.

A common precursor for the benzo quora.comncert.nic.indioxole (or methylenedioxyphenyl) moiety is catechol (1,2-dihydroxybenzene). google.com Catechol can be reacted with a methylene (B1212753) halide, such as dichloromethane, in the presence of a base to form the benzodioxole ring system. google.com Derivatives of catechol can also be employed to introduce substituents onto the aromatic ring. rsc.org

Another key precursor is one that provides the propionaldehyde side chain. This could be achieved through various synthetic transformations starting from simpler, commercially available building blocks. For instance, a Grignard reaction between a benzodioxole-derived Grignard reagent and an appropriate three-carbon electrophile could be a viable route. Alternatively, Friedel-Crafts acylation of benzodioxole followed by subsequent modifications can lead to the desired propionaldehyde side chain.

Process Development and Optimization for Scalable Synthesis of 2-Benzoquora.comncert.nic.indioxol-5-yl-propionaldehyde

Scaling up the synthesis of 2-Benzo quora.comncert.nic.indioxol-5-yl-propionaldehyde from a laboratory procedure to an industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness.

Key parameters that need to be optimized include:

Reaction Concentration: Higher concentrations are generally preferred to maximize reactor throughput, but can sometimes lead to side reactions or issues with mixing and heat transfer.

Temperature and Pressure: These parameters need to be carefully controlled to ensure optimal reaction rates and selectivities while maintaining safe operating conditions.

Catalyst Loading and Turnover: Minimizing the amount of catalyst used without compromising reaction efficiency is crucial for reducing costs, especially with expensive transition metal catalysts.

Solvent Selection: The choice of solvent can significantly impact reaction rates, selectivity, and ease of product isolation. Green and recyclable solvents are increasingly favored.

Work-up and Purification: Developing efficient and scalable methods for isolating and purifying the final product is essential. This may involve techniques like extraction, distillation, and crystallization.

For chiral syntheses, maintaining high enantiomeric purity during scale-up is a critical challenge. This often requires robust and well-controlled crystallization or chromatographic separation methods.

Chemical Reactivity and Mechanistic Investigations of 2 Benzo 1 2 Dioxol 5 Yl Propionaldehyde

Fundamental Reaction Pathways of the Aldehyde Functionality

The aldehyde group in 2-Benzodioxol-5-yl-propionaldehyde is a focal point of its chemical reactivity, readily undergoing a variety of transformations. These reactions are fundamental to its role as a precursor in the synthesis of more complex molecules.

The aldehyde functional group of 2-Benzodioxol-5-yl-propionaldehyde can be readily oxidized to the corresponding carboxylic acid, 2-Benzodioxol-5-yl-propionic acid. This transformation is a common and important reaction in organic synthesis. Various oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups in the molecule.

Common oxidizing agents for this type of transformation include potassium permanganate (B83412) (KMnO4), Jones reagent (a mixture of chromium trioxide, sulfuric acid, and acetone), and milder reagents like silver oxide (Ag2O). The reaction mechanism generally involves the initial formation of a hydrate (B1144303) from the aldehyde, which is then further oxidized to the carboxylic acid.

Oxidizing AgentProduct
Potassium Permanganate (KMnO4)2-Benzodioxol-5-yl-propionic acid
Jones Reagent (CrO3/H2SO4/acetone)2-Benzodioxol-5-yl-propionic acid
Silver Oxide (Ag2O)2-Benzodioxol-5-yl-propionic acid

The reduction of the aldehyde group in 2-Benzodioxol-5-yl-propionaldehyde yields the corresponding primary alcohol, 2-Benzodioxol-5-yl-propan-1-ol. This is a fundamental transformation that can be accomplished using a variety of reducing agents.

Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder and more selective reagent, typically used in protic solvents like ethanol (B145695) or methanol. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran. Catalytic hydrogenation, employing hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), is another effective method for this reduction.

Reducing AgentProduct
Sodium Borohydride (NaBH4)2-Benzodioxol-5-yl-propan-1-ol
Lithium Aluminum Hydride (LiAlH4)2-Benzodioxol-5-yl-propan-1-ol
Catalytic Hydrogenation (H2/catalyst)2-Benzodioxol-5-yl-propan-1-ol

The carbonyl group of 2-Benzodioxol-5-yl-propionaldehyde is susceptible to nucleophilic attack, leading to a variety of condensation reactions. These reactions are crucial for building larger molecular frameworks.

Imine Formation: In the presence of a primary amine, 2-Benzodioxol-5-yl-propionaldehyde undergoes a condensation reaction to form an imine, also known as a Schiff base. This reaction typically requires acid catalysis and involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the imine.

Acetal (B89532) Formation: With alcohols, under acidic conditions, 2-Benzodioxol-5-yl-propionaldehyde forms an acetal. This reaction proceeds through a hemiacetal intermediate. The formation of acetals is often used as a protecting group strategy for aldehydes in multi-step syntheses.

ReactantProduct Type
Primary Amine (R-NH2)Imine
Alcohol (R-OH)Acetal

Reacting 2-Benzodioxol-5-yl-propionaldehyde with hydroxylamine (B1172632) (NH2OH) results in the formation of the corresponding oxime. This condensation reaction is typically carried out in a weakly acidic or neutral solution. The resulting oxime can exist as a mixture of (E) and (Z) stereoisomers.

Oximes are versatile synthetic intermediates. For instance, the oxime of 2-Benzodioxol-5-yl-propionaldehyde can be reduced to the corresponding primary amine or undergo rearrangement reactions like the Beckmann rearrangement under acidic conditions to form an amide.

Reactivity Studies of the Benzodioxole Ring System

The fused benzene (B151609) ring of the benzodioxole moiety is activated towards electrophilic aromatic substitution due to the electron-donating effect of the two oxygen atoms in the dioxole ring. This directing effect preferentially guides incoming electrophiles to the positions ortho and para to the oxygen substituents. However, given the substitution pattern of 2-Benzodioxol-5-yl-propionaldehyde, the available positions on the aromatic ring are C4, C6, and C7.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific position of substitution will be influenced by both the directing effect of the dioxole group and the existing propionaldehyde (B47417) side chain. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring. The exact regioselectivity would depend on the precise reaction conditions.

Explorations of Ring-Opening and Rearrangement Pathways

The 1,3-benzodioxole (B145889) ring, while generally stable, can undergo ring-opening under certain conditions, particularly in the presence of strong acids or through metabolic processes. The mechanism often involves initial monooxygenation of the 1,3-benzodioxole to a 2-hydroxy derivative. This intermediate can then form a 2-hydroxyphenyl formate (B1220265), which may subsequently yield formate or carbon monoxide. nih.gov This metabolic ring cleavage is a key consideration in the study of compounds containing the 1,3-benzodioxole moiety.

Rearrangement reactions involving the propanal side chain are also of significant interest. The presence of the electron-donating benzodioxole ring can influence the stability of carbocation intermediates, potentially facilitating rearrangements. One of the most relevant classes of rearrangements is the Wagner-Meerwein rearrangement, which involves a 1,2-shift of a hydrogen, alkyl, or aryl group to a neighboring carbocation center. wikipedia.orgambeed.comlscollege.ac.in In the context of 2-Benzo wikipedia.orgambeed.comdioxol-5-yl-propionaldehyde, protonation of the aldehyde oxygen followed by the loss of water could, in principle, generate a carbocation on the propanal chain, which could then undergo rearrangement. The migratory aptitude of different groups plays a crucial role in these reactions, with aryl groups generally showing a higher propensity for migration than alkyl groups. nih.gov For aryl groups, those with electron-donating substituents tend to migrate more readily. nih.gov

While specific studies on the Wagner-Meerwein rearrangement of 2-Benzo wikipedia.orgambeed.comdioxol-5-yl-propionaldehyde are not extensively documented, the general principles suggest that under appropriate acidic conditions, rearrangement of the propanal side chain is a plausible reaction pathway.

Elucidation of Reaction Kinetics and Thermodynamic Profiles

The kinetics of reactions involving 2-Benzo wikipedia.orgambeed.comdioxol-5-yl-propionaldehyde are influenced by the electronic properties of the benzodioxole ring and the nature of the specific reaction. For instance, in reactions involving the aldehyde group, such as acetal formation, the rate can be significantly affected by the solvent and the presence of catalysts. General studies on aldehyde flavorants show that acetal formation is an equilibrium process that can be catalyzed by acid. wikipedia.org

Kinetic studies on the oxidation of aromatic aldehydes have shown that the substituents on the aromatic ring can have a varied effect on the reaction rate. In the oxidation of benzaldehydes with bromine, the effect of substituents is not pronounced, suggesting a complex mechanism. rsc.org In nickel-catalyzed Suzuki-Miyaura reactions, aryl halides with aldehyde groups can exhibit surprisingly rapid oxidative addition compared to other substrates. nih.govresearchgate.net This highlights the ability of the aldehyde group to influence the kinetics of catalytic cycles.

Development and Application of Catalytic Transformations Involving the Compound

The aldehyde and the benzodioxole moieties of 2-Benzo wikipedia.orgambeed.comdioxol-5-yl-propionaldehyde offer multiple sites for catalytic transformations, enabling the synthesis of a variety of derivatives.

Condensation Reactions: The aldehyde group readily participates in condensation reactions. A notable example is the Knoevenagel condensation, where the aldehyde reacts with active methylene (B1212753) compounds. For instance, the microwave-induced, solvent-free Knoevenagel condensation of a derivative of 2-benzo wikipedia.orgambeed.comdioxol-5-yl-thiazolyl-5-one with various aromatic aldehydes proceeds rapidly and in high yields. tsijournals.comresearchgate.net This methodology provides an environmentally friendly route to highly functionalized heterocyclic compounds.

Reactant 1Reactant 2ConditionsProductYield (%)Reference
2-benzo wikipedia.orgambeed.comdioxol-5-yl-[3,4']bithiazolyl-5-oneAromatic AldehydesMicrowave, Solvent-freeSubstituted 2-benzo wikipedia.orgambeed.comdioxol-5-yl-[3,4']bithiazolyl-5-one derivatives80-90 tsijournals.com
2-(1-phenylvinyl)benzaldehydeMalonatesPiperidine, AcOH, Benzene, 80°CIndene derivative56 nih.gov
2-(1-phenylvinyl)benzaldehydeMalonatesTiCl4-pyridine, rtIndene derivative79 nih.gov

Oxidation Reactions: The aldehyde group can be catalytically oxidized to the corresponding carboxylic acid. Various catalytic systems have been developed for the oxidation of aromatic aldehydes under mild conditions. Sodium chlorite, in particular, has been shown to be an effective and chemoselective reagent for this transformation. dergipark.org.tr The oxidation of Helional (a related compound) to its carboxylic acid has been achieved using Oxone as the oxidant. reddit.com These methods offer alternatives to traditional metal-mediated oxidations. organic-chemistry.org

SubstrateOxidantCatalystProductConditionsReference
Aromatic AldehydesNaClO2Mn(III) complexesAromatic Carboxylic AcidsMild dergipark.org.tr
HelionalOxone-Helionoic acidAcetone/Water reddit.com
Aromatic AldehydesH5IO6Pyridinium chlorochromate (PCC)Carboxylic AcidsAcetonitrile organic-chemistry.org

Reduction and Other Catalytic Reactions: The aldehyde group can be reduced to an alcohol, and the double bond in the propenal precursor (safrole) can be subjected to hydroformylation. The hydroformylation of safrole, which is structurally related to the aldehyde's precursor, can lead to the formation of aldehydes, which can then be further transformed. researchgate.netlibretexts.orgrsc.orgyoutube.com The development of catalytic systems for these transformations is an active area of research, with a focus on improving selectivity and efficiency.

While direct catalytic applications involving the aldehyde group of 2-Benzo wikipedia.orgambeed.comdioxol-5-yl-propionaldehyde are often extensions of known aldehyde chemistry, the electronic influence of the benzodioxole ring can modulate the reactivity and selectivity of these transformations.

Advanced Spectroscopic and Chromatographic Characterization of 2 Benzo 1 2 Dioxol 5 Yl Propionaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the molecular structure of 2-Benzo rsc.orgwalisongo.ac.iddioxol-5-yl-propionaldehyde by providing detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of 2-Benzo rsc.orgwalisongo.ac.iddioxol-5-yl-propionaldehyde provides critical data on the number and types of protons present in the molecule. The aldehyde proton typically appears as a triplet in the downfield region of the spectrum. The methylene (B1212753) protons adjacent to the aldehyde group and the aromatic protons of the benzodioxole ring also exhibit characteristic chemical shifts and coupling patterns.

The ¹³C NMR spectrum complements the ¹H NMR data by identifying the different carbon environments within the molecule. docbrown.info The carbonyl carbon of the aldehyde group is particularly diagnostic, appearing at a significantly downfield chemical shift. docbrown.info The carbon atoms of the benzodioxole ring and the methylene groups also have distinct resonances.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Benzo rsc.orgwalisongo.ac.iddioxol-5-yl-propionaldehyde

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aldehyde CH~9.7~200
Ar-CH₂~2.9~45
Ar-CH₂-C H₂~2.7~25
Aromatic CH6.6 - 6.8108 - 122
O-CH₂-O~5.9~101
Aromatic C (quaternary)-130 - 148

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are employed to further resolve the structure of 2-Benzo rsc.orgwalisongo.ac.iddioxol-5-yl-propionaldehyde by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For 2-Benzo rsc.orgwalisongo.ac.iddioxol-5-yl-propionaldehyde, COSY would show correlations between the aldehyde proton and the adjacent methylene protons, as well as between the two methylene groups of the propyl chain. It would also reveal couplings between adjacent aromatic protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It is instrumental in definitively assigning the carbon resonances based on their attached protons. For instance, the aldehyde proton signal will correlate with the aldehyde carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, the aldehyde proton would show a correlation to the carbon atom of the adjacent methylene group and the aromatic carbon to which the propyl chain is attached.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of 2-Benzo rsc.orgwalisongo.ac.iddioxol-5-yl-propionaldehyde, as well as to gain insights into its structure through fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This allows for the determination of the elemental formula of 2-Benzo rsc.orgwalisongo.ac.iddioxol-5-yl-propionaldehyde with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. unar.ac.id GC separates the components of a mixture, and the MS then provides a mass spectrum for each component. unar.ac.id This is crucial for assessing the purity of 2-Benzo rsc.orgwalisongo.ac.iddioxol-5-yl-propionaldehyde and for identifying any impurities that may be present. unar.ac.idnih.gov The fragmentation pattern observed in the mass spectrum can also serve as a fingerprint for the compound's identification. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info

The IR spectrum of 2-Benzo rsc.orgwalisongo.ac.iddioxol-5-yl-propionaldehyde exhibits characteristic absorption bands that confirm the presence of its key functional groups. The most prominent of these is the strong absorption due to the carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the region of 1740-1720 cm⁻¹. docbrown.info Other significant absorptions include those from the aromatic C-H stretching, the aliphatic C-H stretching of the propyl chain, and the C-O stretching of the methylenedioxy bridge. docbrown.inforesearchgate.net The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule and can be used for its identification. docbrown.info

Table 2: Characteristic Infrared Absorption Bands for 2-Benzo rsc.orgwalisongo.ac.iddioxol-5-yl-propionaldehyde

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Aldehyde (C=O)Stretch~1725
Aromatic C-HStretch~3030
Aliphatic C-HStretch2850 - 2960
Aromatic C=CStretch1500 - 1600
C-O (ether)Stretch1040, 1250

Chiral Chromatography for Enantiomeric Purity and Separation Studies (e.g., Chiral SFC, HPLC)

The presence of a stereocenter in 2-Benzo researchgate.netchemicalbook.comdioxol-5-yl-propionaldehyde necessitates the use of chiral chromatography to separate and quantify its enantiomers. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a primary method for such separations. nih.gov The choice of CSP is critical for achieving enantiomeric resolution. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and excellent resolving power. sigmaaldrich.com

For instance, cellulose tris(3,5-dimethylphenylcarbamate) is a common chiral stationary phase that has proven effective for separating a wide range of chiral compounds. nih.govsigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, result in different retention times for each enantiomer, allowing for their separation and quantification. nih.gov

In a typical HPLC setup, a solution of the racemic aldehyde would be injected into the system. The mobile phase, often a mixture of solvents like n-hexane and ethanol (B145695), carries the sample through the column packed with the CSP. nih.gov The differential interaction with the CSP leads to the separation of the enantiomers, which are then detected as they exit the column, producing a chromatogram with two distinct peaks corresponding to each enantiomer. The enantiomeric excess (ee) can be determined by comparing the areas of these two peaks. princeton.edu While specific application notes for 2-Benzo researchgate.netchemicalbook.comdioxol-5-yl-propionaldehyde are not prevalent in foundational literature, the methodology is well-established for analogous chiral aldehydes. princeton.edu

Supercritical Fluid Chromatography (SFC) presents an alternative, often faster and more efficient, method for chiral separations. It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a polar co-solvent like methanol. Chiral SFC with polysaccharide-based CSPs is a powerful tool for high-throughput chiral analysis and purification. sigmaaldrich.com

Table 1: Representative Chiral HPLC Conditions for Separation of Chiral Aldehydes

ParameterConditionPurpose
Technique High-Performance Liquid Chromatography (HPLC)Separation of enantiomers.
Column Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) nih.govsigmaaldrich.comProvides the chiral environment for differential interaction.
Mobile Phase n-Hexane/Ethanol mixtures nih.govElutes the sample through the column.
Detection UV DetectorQuantifies the separated enantiomers as they exit the column.
Outcome Two separate peaks on the chromatogram, one for each enantiomer. princeton.eduAllows for the determination of enantiomeric purity/excess.

Thermal Analysis Techniques, Including Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability and decomposition profile of a material.

For 2-Benzo researchgate.netchemicalbook.comdioxol-5-yl-propionaldehyde, TGA can determine the temperature at which it begins to decompose and the pattern of its mass loss. While specific TGA data for this exact compound is not widely published, studies on related benzodioxole structures, such as 2,3-dihydro-1,4-benzodioxin, provide insight into the potential thermal behavior. The thermal decomposition of 2,3-dihydro-1,4-benzodioxin has been investigated, showing that decomposition occurs at high temperatures (750-900 K) and proceeds through the formation of intermediates like o-benzoquinone. rsc.org This suggests that the benzodioxole ring system possesses significant thermal stability.

A hypothetical TGA experiment for 2-Benzo researchgate.netchemicalbook.comdioxol-5-yl-propionaldehyde would involve heating a small sample on a highly sensitive balance within a furnace. The temperature is increased at a constant rate, and the sample's mass is continuously recorded. The resulting TGA curve would plot mass percentage against temperature. The onset temperature of decomposition indicates the beginning of thermal instability. A significant drop in mass would correspond to the volatilization or decomposition of the compound. The profile of the mass loss can suggest the nature of the decomposition, whether it is a simple one-step process or a more complex, multi-stage degradation. For instance, a TGA curve of a related compound showed a major weight loss of approximately 95% at around 325 °C, suggesting vaporization. researchgate.net

Table 2: Hypothetical Thermogravimetric Analysis (TGA) Data Profile

ParameterDescriptionSignificance
Onset Decomposition Temperature The temperature at which significant mass loss begins.Indicates the upper limit of the compound's thermal stability.
Major Weight Loss Event The temperature range over which the most significant mass loss occurs. researchgate.netCorresponds to the primary decomposition or volatilization of the compound.
Residue The percentage of mass remaining at the end of the analysis.Provides information on whether the compound decomposes completely or leaves a char residue.
Atmosphere Inert (e.g., Nitrogen) or Oxidative (e.g., Air)The surrounding gas can influence the decomposition pathway and products.

Computational Chemistry and Theoretical Investigations of 2 Benzo 1 2 Dioxol 5 Yl Propionaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (D-F-T), offer a balance between accuracy and computational cost, making them ideal for studying molecules of moderate size like 2-Benzo nist.govnih.govdioxol-5-yl-propionaldehyde.

Density Functional Theory (D-F-T) has been widely used to investigate the structures and energetic properties of various organic molecules. nih.gov For compounds related to 2-Benzo nist.govnih.govdioxol-5-yl-propionaldehyde, D-F-T calculations, often at the B3LYP/6-31+G(d,p) level of theory, are employed to optimize the molecular geometry. researchgate.net These calculations help in determining bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. nih.gov

The stability of a molecule can be assessed through the analysis of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (H-O-M-O) and the Lowest Unoccupied Molecular Orbital (L-U-M-O). The energy gap between H-O-M-O and L-U-M-O is a crucial parameter for determining molecular reactivity and stability. nih.gov A larger energy gap generally implies higher stability and lower reactivity. For instance, in studies of similar heterocyclic compounds, D-F-T has been used to calculate these energy gaps to predict their stability. nih.gov

Furthermore, D-F-T can be used to calculate thermodynamic properties, which provide insights into the energetic feasibility of the molecule. nih.gov These calculations are instrumental in understanding the fundamental electronic nature and stability of 2-Benzo nist.govnih.govdioxol-5-yl-propionaldehyde.

Table 1: Theoretical vs. Experimental Spectroscopic Data

Parameter Theoretical Value (DFT) Experimental Value
¹H NMR Chemical Shifts (ppm) Calculated values for specific protons Experimentally observed shifts
¹³C NMR Chemical Shifts (ppm) Calculated values for specific carbons Experimentally observed shifts
Vibrational Frequencies (cm⁻¹) Calculated frequencies for functional groups (e.g., C=O, C-O-C) Experimentally observed IR absorption bands

Note: This table presents a conceptual framework. Actual values would require specific computational and experimental data for 2-Benzo nist.govnih.govdioxol-5-yl-propionaldehyde.

Molecules with rotatable bonds, such as the propanal side chain in 2-Benzo nist.govnih.govdioxol-5-yl-propionaldehyde, can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. This is often achieved by mapping the potential energy surface (P-E-S) of the molecule as a function of specific dihedral angles.

Semi-empirical methods can be employed for initial conformational searches to identify low-energy conformers. nih.gov Subsequently, more accurate methods like D-F-T are used to optimize the geometries and calculate the relative energies of these conformers. The results of such analyses can identify the most stable conformer, which is the one that predominates under normal conditions. For instance, studies on similar chalcone-like structures have identified the lowest energy conformers through these computational techniques. nih.gov This information is crucial for understanding the molecule's shape and how it might interact with biological targets.

Computational Modeling for Reaction Mechanism Elucidation and Transition State Analysis

Computational modeling is a powerful tool for investigating reaction mechanisms. For reactions involving 2-Benzo nist.govnih.govdioxol-5-yl-propionaldehyde, such as its synthesis or metabolic transformations, computational methods can be used to map out the entire reaction pathway. This involves identifying the reactants, products, any intermediates, and, crucially, the transition states.

The elucidation of a reaction mechanism often involves locating the transition state structure, which represents the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction. Computational methods like D-F-T can be used to calculate the geometries and energies of transition states. mdpi.com For example, in the synthesis of related heterocyclic compounds, computational studies have been used to propose detailed reaction mechanisms. mdpi.com

In Silico Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to confirm the structure of a compound. For 2-Benzo nist.govnih.govdioxol-5-yl-propionaldehyde, it is possible to predict its Nuclear Magnetic Resonance (N-M-R) and Infrared (I-R) spectra.

D-F-T and ab initio methods can be used to calculate the ¹H and ¹³C N-M-R chemical shifts. scirp.orgresearchgate.net These theoretical calculations can aid in the assignment of experimental N-M-R signals to specific atoms within the molecule. researchgate.net Similarly, the vibrational frequencies of the molecule can be calculated computationally and compared with the experimental I-R spectrum. scirp.org This comparison helps to assign the observed absorption bands to specific vibrational modes of the molecule, providing a detailed picture of its structure and bonding. researchgate.net

Molecular Docking and Binding Affinity Studies for Related Biologically Active Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as a derivative of 2-Benzo nist.govnih.govdioxol-5-yl-propionaldehyde, might interact with a biological target, typically a protein or nucleic acid. nih.govnih.gov

The process involves placing the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. researchgate.net For instance, derivatives of benzo[d] nist.govnih.govdioxole have been the subject of molecular docking studies to evaluate their potential as anticonvulsant agents by examining their interactions with the Nav1.1 channel. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site residues of the protein. researchgate.net

Molecular dynamics (M-D) simulations can further be employed to study the stability of the ligand-receptor complex over time, providing a more dynamic picture of the binding event. nih.govnih.gov These computational approaches are invaluable for rational drug design, allowing for the in silico screening of virtual libraries of compounds and the optimization of lead compounds to improve their binding affinity and selectivity. nih.gov

Table 2: Compound Names

Compound Name
2-Benzo nist.govnih.govdioxol-5-yl-propionaldehyde
(E)-3-(Benzo[d] nist.govnih.govdioxol-5-yl)acrylaldehyde
3,4-Methylenedioxycinnamic aldehyde
3-(1,3-benzodioxol-5-yl)acrylaldehyde
Benzo[d] nist.govnih.govdioxole-5-carbaldehyde oxime
Quinolone
Benzo[d] nist.govnih.govoxazine
1H-Benzo[b] nist.govnih.govdiazepine-2(3H)-one
Lofendazam
N1-benzoyl-7- bromo- 4-methyl-1,5-benzodiazepine-2- one
N1-(1,3,4-thiadiazol-2-yl amino acetyl) -7-chloro-4-methyl-1,5- benzodiazepine-2-one
1,3,5,7-tetranitro-1,3,5,7-tetrazocane
3,3′,5,5′-tetranitro-1,1′-bis-1,2,4-triazoles
N-(p-Aryltriazolyl)-1,5-benzodiazepin-2-ones
(E)-3-(benzo[d] nist.govnih.govdioxol-5-ylmethylene)pyrrolidin-2-one
Benzimidazole–dioxoisoindoline
1,3-diazetidin-2-one
3-(1,3-Benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide
1-(Benzo[d] nist.govnih.govdioxol-5-yl)propan-2-ol
(E)-1-(benzo[d] nist.govnih.govdioxol-5-yl)-3-(4-aryl)prop-2-en-1-one
Clonazepam
2-hydroxy-2',5'-diazachalcones
Benzo[d] nist.govnih.govdioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate
2-thioxo-1,3-dithiol-carboxamides
Pyrazolo[1,2-a]benzo nist.govnih.govresearchgate.netnih.govtetrazine-3-one
(R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester

Applications of 2 Benzo 1 2 Dioxol 5 Yl Propionaldehyde As a Key Synthetic Building Block and Intermediate

Strategic Role in the Construction of Complex Organic Architectures

The benzodioxole moiety is a common structural feature in many natural products and synthetically important molecules. As a carrier of this functional group, 3-(1,3-benzodioxol-5-yl)propanal serves as a crucial starting material for constructing intricate molecular frameworks. Organic chemists utilize this aldehyde in various carbon-carbon and carbon-heteroatom bond-forming reactions to assemble complex heterocyclic structures. oiccpress.com For instance, the benzodioxole unit is integral to the total synthesis of certain types of benzylisoquinoline alkaloids, such as aporphines and coptisines. rsc.org The aldehyde functionality allows for chain extension and cyclization reactions, which are fundamental steps in building the core structures of these elaborate natural products.

Furthermore, the principles of multicomponent reactions, which aim to build molecular complexity in a single step, can be applied to aldehydes like 3-(1,3-benzodioxol-5-yl)propanal. mdpi.com These efficient synthetic strategies are employed to create diverse molecular entities, including various heterocyclic compounds that are scaffolds for further chemical exploration. oiccpress.com The development of three-dimensional building blocks for applications like fragment-based drug discovery often involves core structures that can be derived from or are analogous to this aldehyde, highlighting its strategic importance in creating structurally diverse chemical libraries. whiterose.ac.uk

Precursor in the Synthesis of Advanced Fragrance and Flavor Compounds, such as Helional® Derivatives

Perhaps the most commercially significant application of compounds structurally related to 3-(1,3-benzodioxol-5-yl)propanal is in the fragrance industry. It is a key precursor for the synthesis of Helional®, a popular perfume ingredient known for its fresh, floral, and marine scent profile, widely used in soaps and detergents. wikipedia.org The chemical name for Helional® is 3-(1,3-Benzodioxol-5-yl)-2-methylpropanal, an alpha-methylated derivative of the parent aldehyde. wikipedia.orgperfumersworld.com

The most common industrial synthesis of Helional® involves a crossed-aldol condensation between piperonal (B3395001) (also known as heliotropin or 1,3-benzodioxole-5-carbaldehyde) and propanal. This is followed by the selective hydrogenation of the resulting α,β-unsaturated aldehyde intermediate to yield the final racemic product. wikipedia.org

Another synthetic route involves the hydrodechlorination of 3-(benzo-1,3-dioxol-5-yl)-3-chloro-2-methylacrylaldehyde. researchgate.netmdpi.com This method has been optimized using various heterogeneous catalysts to achieve high conversion and selectivity for Helional®. Research has shown that rhodium-based catalysts, in particular, are highly effective. mdpi.com

Below is a data table summarizing the catalytic performance in the synthesis of Helional® via hydrodechlorination.

CatalystH2 Pressure (MPa)Temperature (°C)Time (h)Conversion (%)Selectivity to Helional® (%)
Pd/Al₂O₃ 0.5802410083
Rh/Al₂O₃ 1.0802410099
This table is based on data from a study on the synthesis of Helional® using different mono- and bimetallic heterogeneous catalysts. mdpi.com

Intermediate in the Development of Pharmaceutical Leads and Bioactive Compounds

The 1,3-benzodioxole (B145889) ring system is a recognized "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. This makes aldehydes like 3-(1,3-benzodioxol-5-yl)propanal valuable intermediates in the synthesis of potential pharmaceutical agents. The structural motif is found in compounds designed to interact with the central nervous system. For example, the development of new benzodiazepine (B76468) derivatives, a class of drugs known for their anxiolytic, sedative, and anticonvulsant properties, often incorporates diverse aromatic scaffolds. nih.govnih.gov The synthesis of novel 2,3-benzodiazepine and 1,5-benzodiazepine derivatives can involve precursors with similar aromatic substitutions to create molecules with specific pharmacological profiles. nih.govnih.gov

The benzodioxole unit is also a key component in the synthesis of various alkaloids with demonstrated biological activity. rsc.org While direct use of 3-(1,3-benzodioxol-5-yl)propanal is not always cited, its parent alcohol, 1-(Benzo[d] wikipedia.orgmdpi.comdioxol-5-yl)propan-2-ol, and related structures are documented intermediates, indicating the utility of this chemical family in constructing complex, biologically active molecules. nih.gov The synthesis of such compounds is a critical step in the discovery of new therapeutic leads.

Potential Utility in Novel Material Science Applications

While less documented than its applications in fragrance and pharmaceuticals, the structural components of 3-(1,3-benzodioxol-5-yl)propanal suggest potential utility in material science. The benzodioxole group is a rigid, electron-rich aromatic system that can be incorporated into larger polymeric structures. For instance, benzodithiophene (BDT) units, which share structural similarities with the benzodioxole core, are used as building blocks for photovoltaic polymers. rsc.org The design of these materials focuses on tuning electronic properties and processability for applications in organic solar cells. The introduction of specific building blocks can improve solubility and charge carrier dynamics. rsc.org

The ability to functionalize the aldehyde group allows for the integration of the benzodioxole unit into various polymer backbones or as pendant groups, potentially influencing the optical, electronic, or physical properties of the resulting materials. Further research is required to explore the specific incorporation of 3-(1,3-benzodioxol-5-yl)propanal into advanced materials, but its chemical nature makes it a candidate for creating novel functional polymers and organic electronic materials.

Analytical and Forensic Chemistry Applications of 2 Benzo 1 2 Dioxol 5 Yl Propionaldehyde

Impurity Profiling and Identification of Synthetic Byproducts in Related Compounds

The chemical fingerprint of a clandestinely synthesized drug is often revealed through its impurity profile. These impurities, which include unreacted starting materials, intermediates, and byproducts, can provide valuable intelligence on the synthetic pathway employed. In the context of MDMA synthesis originating from piperonal (B3395001), a variety of impurities can be formed depending on the specific chemical reactions utilized. scribd.comresearchgate.net

One of the well-established routes to MDP2P, a key precursor for MDMA, involves the condensation of piperonal with nitroethane to form 3,4-methylenedioxyphenyl-2-nitropropene (MDP2NP), which is subsequently reduced. sciencemadness.orggoogle.com However, alternative synthetic strategies exist, some of which may proceed through or generate 2-Benzo scribd.comgriffith.edu.audioxol-5-yl-propionaldehyde. For instance, a variation of the Darzens condensation, reacting piperonal with an α-halopropionate ester followed by hydrolysis and decarboxylation, is a known method for producing MDP2P. wikipedia.org Incomplete reactions or side reactions during such a process could potentially lead to the formation of 2-Benzo scribd.comgriffith.edu.audioxol-5-yl-propionaldehyde.

The identification of 2-Benzo scribd.comgriffith.edu.audioxol-5-yl-propionaldehyde as an impurity in a seized sample of MDP2P or MDMA would strongly suggest the use of a specific, less common synthetic route. This information is invaluable for forensic chemists in establishing links between different seizures and identifying the operational methods of clandestine laboratories.

Table 1: Potential Synthetic Byproducts in Piperonal-Based MDMA Synthesis

Compound NamePotential OriginForensic Significance
PiperonalUnreacted starting materialIndicates piperonal as the primary precursor.
3,4-Methylenedioxyphenyl-2-nitropropene (MDP2NP)Intermediate in the nitropropene routePoints to a specific and common synthetic pathway. sciencemadness.org
IsosafroleImpurity in starting material or byproductCan indicate the source or initial processing of the precursor. griffith.edu.au
2-Benzo scribd.comgriffith.edu.audioxol-5-yl-propionaldehyde Intermediate or byproduct of alternative condensation routes Suggests a less common synthetic method, potentially to circumvent precursor controls.
Di-piperonylidenepropanoneDimerization byproductCan be indicative of specific reaction conditions.

Development of Quantitative Analytical Methods in Various Chemical Matrices

To effectively utilize 2-Benzo scribd.comgriffith.edu.audioxol-5-yl-propionaldehyde as a chemical marker, robust and validated quantitative analytical methods are essential. These methods are necessary to determine the concentration of the aldehyde in complex chemical matrices, such as crude reaction mixtures or seized drug samples. Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the separation and identification of volatile and semi-volatile organic compounds, making it highly suitable for analyzing impurities in clandestinely produced substances. researchgate.netnih.gov

The development of a quantitative GC-MS method for 2-Benzo scribd.comgriffith.edu.audioxol-5-yl-propionaldehyde would involve several key steps:

Method Validation: This includes establishing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Sample Preparation: Efficient extraction of the analyte from the matrix is critical. This may involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances and concentrate the target compound.

Internal Standard Selection: The use of an appropriate internal standard is crucial for accurate quantification, compensating for variations in sample injection and instrument response.

Table 2: Hypothetical GC-MS Method Parameters for Quantification of 2-Benzo scribd.comgriffith.edu.audioxol-5-yl-propionaldehyde

ParameterValue/Condition
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injection ModeSplitless
Inlet Temperature250 °C
Oven Program100 °C (1 min hold), ramp at 15 °C/min to 280 °C (5 min hold)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) for quantification
Target Ions (m/z)To be determined from the compound's mass spectrum (e.g., molecular ion and characteristic fragment ions)
Validation
Linearity Range0.1 - 100 µg/mL
LOD< 0.05 µg/mL
LOQ< 0.1 µg/mL

The successful development and application of such a method would allow forensic laboratories to not only identify but also quantify the presence of 2-Benzo scribd.comgriffith.edu.audioxol-5-yl-propionaldehyde, providing a more detailed and informative chemical profile of a seized sample.

Contribution to Chemical Forensics for Origin and Synthetic Route Determination

The primary goal of chemical profiling in forensic science is to establish links between drug seizures, manufacturing sites, and trafficking organizations. The identification of specific impurities, such as 2-Benzo scribd.comgriffith.edu.audioxol-5-yl-propionaldehyde, can serve as a powerful tool for determining the synthetic origin of illicitly produced substances. researchgate.net

The presence of this particular aldehyde could signify:

A specific synthetic route: As previously mentioned, its detection would point towards less common synthetic pathways for MDP2P, providing a unique marker for that method.

The use of specific starting materials or reagents: The formation of 2-Benzo scribd.comgriffith.edu.audioxol-5-yl-propionaldehyde might be favored by the use of certain catalysts or reaction conditions, offering further clues about the manufacturing process.

The skill level of the clandestine chemist: The presence of significant quantities of byproducts can sometimes indicate a less sophisticated or poorly optimized synthesis.

By compiling a database of impurity profiles from various seizures, forensic intelligence analysts can identify trends, map distribution networks, and ultimately disrupt the illicit drug trade. The inclusion of data on 2-Benzo scribd.comgriffith.edu.audioxol-5-yl-propionaldehyde would enrich these databases and enhance the ability of law enforcement to connect seemingly disparate cases. The differentiation of synthetic routes through impurity analysis is a well-established practice in forensic chemistry, and the identification of new, route-specific markers is a continuous effort in the field. mdma.chresearchgate.net

Conclusion and Future Research Directions in 2 Benzo 1 2 Dioxol 5 Yl Propionaldehyde Chemistry

Synthesis of Novel Analogs and Exploration of Uncharted Reactivity Pathways

The core of future research in this area lies in the creative synthesis of novel analogs that expand the chemical space and functional diversity of the 2-benzo nih.govnist.govdioxol-5-yl-propionaldehyde scaffold. Researchers have already demonstrated the versatility of this and related structures as building blocks. For instance, derivatives have been successfully used to create complex heterocyclic systems, including 1-benzo nih.govnist.govdioxol-5-yl-3-N-fused heteroaryl indoles, which show promise as anticancer agents. nih.gov The synthesis of these analogs often employs powerful chemical reactions that can be further explored and optimized.

Future work will likely focus on:

Diversification through Modern Reactions: Expanding the library of derivatives by employing a wider range of modern organic reactions. The Knoevenagel condensation has been used to produce imidazole (B134444) derivatives with leishmanicidal activity, while the Claisen-Schmidt condensation yields chalcone (B49325) precursors for alkaloid synthesis. nih.govresearchgate.net Similarly, aldol (B89426) additions have been used to create analogs related to the antiepileptic drug stiripentol. mdpi.com Exploring multicomponent reactions, C-H activation, and photocatalysis could unveil pathways to previously inaccessible molecular frameworks.

Synthesis of Complex Heterocycles: The benzodioxole moiety can be incorporated into a vast array of heterocyclic systems. Thiazolidin-4-one derivatives have been synthesized, demonstrating the potential to create compounds with interesting pharmacological properties. researchgate.net Future efforts could target the synthesis of novel benzodiazepines, quinolones, and other pharmacologically relevant scaffolds. researchgate.netmdpi.com

Exploration of Uncharted Reactivity: Investigating the less common reactivity patterns of the benzodioxole ring system could lead to significant breakthroughs. While the system is generally stable, exploring its potential to form radical species, similar to the behavior seen in benzo nih.govnist.govmdpi.comdithiazole compounds, could open new avenues in materials science and synthetic chemistry. mdpi.com

Reaction TypePrecursor/DerivativeResulting Compound ClassReference
Pd-catalyzed C-N Cross-Coupling1-Benzo nih.govnist.govdioxol-5-yl-indolesFused Heteroaryl Indoles nih.gov
Knoevenagel Reaction5-benzo nih.govnist.govdioxol-5-yl-1-methyl-1H-imidazole-2-carbaldehydeAcrylamides / Imidazoles nih.gov
Aldol Addition4-(benzo[d] nih.govnist.govdioxol-5-yl)butan-2-oneβ-hydroxy-ketones mdpi.com
Claisen-Schmidt CondensationPiperonal (B3395001) (related aldehyde)Chalcones researchgate.net
Intramolecular CyclizationImine intermediateThiazolidin-4-ones researchgate.net

Advancements in Catalytic Systems for Efficient Transformations

The efficiency and selectivity of chemical transformations are paramount for the sustainable synthesis of complex molecules. Transition metal catalysis, particularly with palladium, has been instrumental in the synthesis of benzodioxole derivatives. nih.govmdpi.com Future advancements in this area are crucial for developing more economical and environmentally friendly synthetic routes.

Key future research directions include:

Development of Novel Palladium Catalysts: While catalysts like Pd(OAc)₂ and Pd(PPh₃)₄ have proven effective, there is a continuous need for catalysts with higher turnover numbers, broader substrate scope, and improved functional group tolerance. mdpi.com Research into ligands, catalyst supports, and nanoparticle catalysts could lead to more robust and reusable systems.

Exploring Other Transition Metals: Beyond palladium, other transition metals such as copper, rhodium, and iridium could offer unique catalytic activities for C-H functionalization, annulation, and cross-coupling reactions involving the benzodioxole core. mdpi.com

Asymmetric Catalysis: For the synthesis of chiral derivatives, the development of enantioselective catalytic systems is a high-priority research area. This would allow for the controlled synthesis of single enantiomers, which is often critical for biological activity.

Catalytic ProcessCatalyst/ReagentsTransformation TypeApplicationReference
C-N Cross-CouplingPalladium CatalystC-N Bond FormationSynthesis of Heteroaryl Indoles nih.gov
Wacker-type OxidationPd(OAc)₂ / Cu(OAc)₂AnnulationFormation of Benzodiazepines mdpi.com
Aza-Michael ReactionPd(PPh₃)₄ / K₂CO₃CyclizationSynthesis of Tetrahydrobenzodiazepines mdpi.com
Sonogashira ReactionPalladium CatalystC-C Bond FormationSynthesis of 1,5-Benzodiazepines mdpi.com

Integration of Advanced Analytical and Computational Methodologies

As chemists synthesize increasingly complex analogs of 2-benzo nih.govnist.govdioxol-5-yl-propionaldehyde, the need for sophisticated analytical and computational tools becomes more critical. These methodologies are essential for unambiguous structure determination, purity assessment, and for guiding the design of new molecules.

Future integration will likely involve:

Advanced Spectroscopic and Spectrometric Techniques: The structural elucidation of novel compounds relies heavily on techniques like 1D and 2D NMR spectroscopy and high-resolution mass spectrometry. mdpi.com Future research will benefit from the application of more advanced NMR techniques and hyphenated mass spectrometry methods to characterize complex mixtures and transient intermediates.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of molecular structure and stereochemistry. researchgate.netresearchgate.net Expanding the use of this technique will be vital for validating the structures of new, complex derivatives and for understanding intermolecular interactions in the solid state. researchgate.net

Computational Chemistry: In silico methods are becoming indispensable in modern drug design and materials science. nih.gov Future research should leverage computational tools for predicting the reactivity of substrates, modeling reaction mechanisms, and screening virtual libraries of potential analogs for desired properties, such as binding affinity to biological targets. This predictive power can significantly accelerate the discovery process and reduce experimental costs.

Emerging Applications and Opportunities in Interdisciplinary Research

The true impact of research into 2-benzo nih.govnist.govdioxol-5-yl-propionaldehyde chemistry will be realized through its application in diverse scientific fields. The benzodioxole scaffold is a privileged structure in medicinal chemistry and has shown potential in materials science. nih.govresearchgate.net

Promising opportunities for interdisciplinary research include:

Medicinal Chemistry and Drug Discovery: Derivatives have already been identified with anticancer, leishmanicidal, and potential antiepileptic properties. nih.govnih.govmdpi.com The structure also serves as a building block for modulators of key biological targets like the 5-HT₂A receptor. researchgate.net Future work should focus on lead optimization, mechanistic studies to understand how these compounds exert their biological effects (e.g., inducing apoptosis or cell cycle arrest), and exploring their potential against other diseases. nih.gov

Materials Science: The unique electronic properties of the benzodioxole ring system make it an attractive component for functional organic materials. mdpi.comresearchgate.net Research into polymers, dyes, and organic semiconductors incorporating this moiety could lead to new technologies in electronics and photonics.

Agrochemicals: The biological activity of benzodioxole derivatives suggests potential applications in agriculture as pesticides or herbicides, an area that remains largely unexplored.

Natural Product Synthesis: The compound and its close relatives serve as key intermediates in the total synthesis of complex natural products, such as the alkaloid Graveoline. researchgate.net Continued development of synthetic routes will aid in the production of these and other valuable natural products.

Research AreaApplicationSpecific ExampleReference
Medicinal ChemistryAnticancer Agents1-Benzo nih.govnist.govdioxol-5-yl-3-N-fused heteroaryl indoles nih.gov
Medicinal ChemistryLeishmanicidal AgentsFunctionalized Imidazole Derivatives nih.gov
Medicinal ChemistryCNS Receptor Modulators5-HT₂A receptor antagonists / CB1R inverse agonists researchgate.net
Medicinal ChemistryAntiepileptic Drug AnalogsAnalogs of Stiripentol mdpi.com
Natural Product SynthesisSynthetic PrecursorsIntermediate for the alkaloid Graveoline researchgate.net
Materials ScienceFunctional Building BlocksComponents for functional materials researchgate.net

Q & A

Q. What are the common synthetic routes for 2-Benzo[1,3]dioxol-5-yl-propionaldehyde?

The compound can be synthesized via nucleophilic addition reactions. For example, a solution of benzo[d][1,3]dioxole-5-carbaldehyde is reacted with KCN and TBSCl in acetonitrile (MeCN) under catalytic ZnI₂, followed by aqueous workup and extraction with ethyl acetate . Optimization of reaction conditions (e.g., temperature, stoichiometry) is critical to improve yield.

Q. How is the structural characterization of this compound typically performed?

Standard techniques include:

  • NMR spectroscopy (¹H, ¹³C) for functional group identification.
  • Gas chromatography-mass spectrometry (GC-MS) for molecular weight confirmation (C₁₀H₈O₃; MW 176.17) .
  • X-ray crystallography (if crystalline) using software like Mercury for visualization and SHELXL for refinement .

Q. What biological targets are associated with this compound?

Computational studies identify fungal enzymes Squalene Synthase (SS) and Lanosterol-14α Demethylase (14α DM) as targets. Docking scores range from -8.7 to -9.7 kcal/mol, suggesting moderate inhibitory potential .

Q. What analytical methods validate purity and stability during synthesis?

  • High-performance liquid chromatography (HPLC) to assess purity.
  • Thermogravimetric analysis (TGA) for thermal stability.
  • UV-Vis spectroscopy to monitor degradation under light or humidity .

Advanced Research Questions

Q. How can computational docking studies guide the optimization of this compound’s bioactivity?

Molecular docking (e.g., via AutoDock) identifies key interactions between the aldehyde group and active-site residues (e.g., hydrophobic pockets in SS). Modifications to the benzodioxole ring or propionaldehyde chain can improve binding affinity. ADMET predictions (SwissADME) further refine pharmacokinetic properties, such as logP (2.87–4.01) and BBB permeability .

Q. How do researchers resolve contradictions between computational and experimental binding data?

Discrepancies arise from rigid docking assumptions. Strategies include:

  • Molecular dynamics simulations to account for protein flexibility.
  • Free energy perturbation (FEP) to quantify binding energy changes.
  • Experimental validation via enzymatic assays (e.g., IC₅₀ determination) .

Q. What advanced crystallographic techniques refine the compound’s crystal structure?

SHELXL enables high-resolution refinement using anisotropic displacement parameters and twin analysis. For non-merohedral twinning, the HKLF5 format in SHELXTL improves data handling. Validation tools like PLATON check for voids and packing errors .

Q. How can derivatives of this compound be designed for improved metabolic stability?

  • Introduce electron-withdrawing groups (e.g., nitro) to reduce oxidation.
  • Replace the aldehyde with a bioisostere (e.g., carboxylic acid) to enhance stability.
  • Evaluate metabolic pathways using CYP450 inhibition assays .

Q. What strategies address low solubility in pharmacological studies?

  • Salt formation with sodium or potassium ions.
  • Nanoformulation (e.g., liposomes) to enhance bioavailability.
  • Co-crystallization with cyclodextrins .

Q. How can cross-disciplinary approaches advance research on this compound?

  • Combined synthetic and computational workflows : Optimize synthesis (e.g., flow chemistry) while predicting bioactivity.
  • Structural proteomics : Map binding sites using cryo-EM or XFEL.
  • Machine learning : Train models on docking scores (e.g., -8.6 to -10.3 kcal/mol) to predict novel derivatives .

Methodological Considerations

Data Contradiction Analysis Example :
In a study targeting SS, this compound showed weaker binding (-9.7 kcal/mol) compared to 2,4,6-Triphenylthiopyran (-10.3 kcal/mol). To resolve this, researchers re-ran docking with solvent-accessible surface area (SASA) corrections and confirmed results via SPR (surface plasmon resonance) .

Q. Table 1: Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight176.17 g/molGC-MS
logP2.87–4.01SwissADME
H-bond Acceptors3PubChem
TPSA43.37 ŲSwissADME

Q. Table 2: Docking Scores Against Fungal Targets

CompoundSS (kcal/mol)14α DM (kcal/mol)
This compound-9.7-8.7
Co-crystallized ligand (reference)-8.6-7.9

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.